EDTA Tris

描述

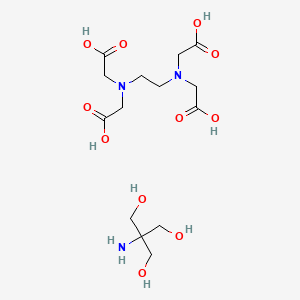

Structure

3D Structure of Parent

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.C4H11NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEIUWBSEKKKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93777-65-2 | |

| Record name | Glycine, N,N′-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Physicochemical Principles and Molecular Mechanisms of Tris Edta Functionality

Proton Buffering Capacity and pH Homeostasis by Tris(hydroxymethyl)aminomethane in Biological Solutions

Tris(hydroxymethyl)aminomethane, commonly known as Tris, is a weak organic base widely employed in biological and chemical systems for its buffering capabilities. amerigoscientific.comtestbook.com Its chemical structure includes a primary amine group and three hydroxylmethyl groups. amerigoscientific.comtestbook.com The buffering capacity of Tris arises from the ability of its amino group to accept or donate protons (H⁺) in response to changes in pH, thereby maintaining a stable pH environment. amerigoscientific.comtestbook.comchemicalbook.com

Tris buffer is particularly effective in the pH range of 7.0 to 9.2, which is relevant to many biological processes and coincides with the typical physiological pH of most living organisms. amerigoscientific.comwikipedia.orgmedicago.se The pKa of Tris is approximately 8.1 at 25°C, making it a suitable buffer for slightly alkaline conditions. amerigoscientific.comtestbook.comchemicalbook.com The buffering capacity of Tris is influenced by temperature, with a notable temperature dependence of the acid constant (ΔpKa = -0.031 K⁻¹). itwreagents.com This means the pH of a Tris buffer solution will increase as the temperature decreases and decrease as the temperature increases. itwreagents.comserva.de

Tris is highly soluble in water, which is advantageous for preparing aqueous solutions commonly used in biological and biochemical research. testbook.com It is often used in its conjugate acid form, TrisH⁺, to maintain a stable pH. amerigoscientific.com Tris buffer solutions are typically prepared by dissolving Tris base in water and adjusting the pH using a strong acid, such as hydrochloric acid (HCl). amerigoscientific.com

Ethylenediaminetetraacetic Acid (EDTA) Chelation Dynamics with Divalent Cations

Ethylenediaminetetraacetic acid (EDTA) is a synthetic aminopolycarboxylic acid that functions as a chelating agent. wikipedia.orgscielo.br It is widely used to bind metal ions, particularly divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), forming stable, water-soluble complexes. wikipedia.orgtakarabio.comoup.comservicebio.com EDTA achieves this by coordinating with metal ions through its multiple carboxylate and amine groups. ebi.ac.uk

The ability of EDTA to sequester divalent cations is crucial in biological applications, as these ions are essential cofactors for many enzymes, including nucleases and metallopeptidases. takarabio.comoup.combiochemazone.com By binding to these metal ions, EDTA effectively removes them from solution, thereby inhibiting the activity of these metal-dependent enzymes. takarabio.comoup.combiochemazone.com

Inactivation of Metal-Dependent Enzymes, including Nucleases and Metallopeptidases

Many enzymes require the presence of divalent metal ions for their catalytic activity. Nucleases, which degrade nucleic acids, and metallopeptidases, which break down proteins, are prominent examples of such metal-dependent enzymes. takarabio.comebi.ac.ukwikipedia.org Nucleases often require Mg²⁺ as a cofactor, while many metallopeptidases utilize zinc (Zn²⁺) or cobalt (Co²⁺), although some are calcium-dependent. takarabio.comebi.ac.ukwikipedia.org

EDTA effectively inactivates these enzymes by chelating the essential metal ions, preventing them from participating in the catalytic mechanism. takarabio.comoup.combiochemazone.comwikipedia.org This chelation leads to the removal of the metal ion from the enzyme or the formation of a ternary complex that renders the enzyme inactive. ebi.ac.uk The effectiveness of EDTA in inhibiting a metallopeptidase depends on the binding affinity of the enzyme for its metal ion; if the metal ion is very tightly bound, inhibition by EDTA may be slow. ebi.ac.uk While EDTA is effective against a broad range of metal-dependent enzymes, other chelating agents like 1,10-phenanthroline (B135089) may offer greater selectivity for specific metal ions like zinc. ebi.ac.uk

Thermodynamic Analysis of Metal-EDTA Binding Interactions

The interaction between metal ions and EDTA is characterized by the formation of highly stable complexes. The stability of these complexes is quantified by stability constants (log K), which reflect the equilibrium of the binding reaction. oup.com EDTA's high affinity for divalent cations is due to the favorable thermodynamics of complex formation, driven by both enthalpy and entropy changes. The multidentate nature of EDTA allows it to form multiple coordinate bonds with a single metal ion, leading to a chelate effect that significantly enhances the stability of the complex compared to binding by monodentate ligands.

The stability constants for EDTA complexes with various divalent cations differ, reflecting varying binding affinities. Transition metals generally exhibit high stability constants with EDTA. oup.com The selective chelation of divalent metals by EDTA is based on factors such as ionic charge, radius, and the resulting stability constant of the complex. oup.com

While specific detailed thermodynamic data (e.g., ΔH and ΔS values) for metal-EDTA binding interactions were not extensively detailed in the provided search results, the concept of stability constants as a measure of binding affinity and the general principle of chelation thermodynamics were mentioned. oup.com

Synergistic Effects of Tris and EDTA in Buffer Systems

The combination of Tris and EDTA in buffer systems, such as the widely used TE buffer, provides synergistic benefits that extend beyond the individual properties of each component. biochemazone.com

Stabilization of Biomolecular Integrity under Varied Experimental Conditions

TE buffer is a cornerstone in molecular biology for the solubilization and long-term storage of biomolecules, particularly DNA and RNA. biochemazone.comsigmaaldrich.com Tris maintains a stable pH, which is crucial for preventing the hydrolysis and degradation of nucleic acids, as DNA is pH sensitive. biochemazone.comlabitems.co.inmdpi.com The slight alkalinity of TE buffer (typically pH 7.5-8.5 for DNA isolation) also helps to prevent acid hydrolysis. labitems.co.in

Simultaneously, EDTA chelates divalent metal ions that are essential cofactors for nucleases, thereby inhibiting their activity and protecting DNA and RNA from enzymatic degradation. takarabio.combiochemazone.comlabitems.co.inmdpi.com This combined action of pH buffering by Tris and nuclease inhibition by EDTA is critical for maintaining the integrity and stability of nucleic acids during extraction, purification, storage, and various downstream applications like PCR, gel electrophoresis, and blotting. amerigoscientific.comwikipedia.orgtakarabio.combiochemazone.comsigmaaldrich.comlabitems.co.inontosight.ai

The use of TE buffer has been shown to be effective in preserving the functional integrity of DNA, even under certain storage conditions. mdpi.com

Methodological Paradigms of Tris Edta in Nucleic Acid Research

Advanced Strategies for DNA and RNA Extraction and Purification Protocols

Tris-EDTA (TE) buffer is a cornerstone in molecular biology, particularly in the extraction and purification of nucleic acids. Its two primary components, Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid), play distinct and synergistic roles in preserving the integrity of DNA and RNA. Tris acts as a buffering agent to maintain a stable pH, typically around 8.0, which is crucial for the stability of nucleic acids. anilocus.orgsharebiology.com EDTA is a chelating agent that sequesters divalent cations like magnesium (Mg²⁺), which are essential cofactors for nucleases (DNases and RNases) that degrade DNA and RNA. anilocus.orgbiochemazone.comresearchgate.net By inactivating these enzymes, EDTA provides critical protection to the nucleic acids during and after the extraction process. geneticeducation.co.inoiu.edu.sdreddit.com

Optimization of Lysis Buffer Formulations Incorporating Tris-EDTA for Diverse Biological Samples

The lysis stage is the initial and one of the most critical steps in nucleic acid extraction, aiming to disrupt cell membranes and release the genetic material. Tris-EDTA is a fundamental component of many lysis buffer formulations, where it helps to maintain pH and protect the released nucleic acids from immediate degradation by endogenous nucleases. geneticeducation.co.inreddit.com The composition of the lysis buffer is often tailored to the specific type of biological sample being processed.

For instance, in bacterial DNA extraction, the lysis buffer containing Tris-EDTA is often supplemented with enzymes like lysozyme (B549824) to break down the peptidoglycan cell wall. In plant cells, which have rigid cellulose (B213188) walls, the lysis buffer may include enzymes such as cellulase (B1617823) and pectinase (B1165727) in addition to Tris-EDTA. For blood samples, the lysis buffer is designed to effectively lyse red blood cells while keeping the white blood cells, which contain the genomic DNA, intact.

The concentration of Tris and EDTA in the lysis buffer can also be optimized. A standard TE buffer for general use is 10 mM Tris-HCl and 1 mM EDTA. anilocus.orgbiochemazone.com However, for samples with high nuclease activity, the concentration of EDTA may be increased to ensure complete inactivation of these enzymes. The pH of the Tris buffer is also a critical parameter, with a pH of 8.0 being optimal for DNA stability. wikipedia.org

Critical Role of Tris-EDTA in Washing and Elution Phases of Nucleic Acid Isolation

Following cell lysis, the nucleic acids are typically bound to a solid support, such as a silica (B1680970) membrane, and washed to remove contaminants like proteins, lipids, and salts. While washing buffers often contain alcohol to keep the nucleic acids precipitated on the membrane, Tris-EDTA can be a component of these wash solutions to maintain a stable pH and continue to protect against any residual nuclease activity. researchgate.net

The final step in purification is the elution of the nucleic acids from the solid support. Tris-EDTA buffer is a common and effective elution buffer. aatbio.comnih.gov Eluting with a slightly alkaline buffer like TE buffer (pH 8.0-9.0) improves the solubility and stability of the DNA. bitesizebio.com Water can also be used for elution, but it can have a slightly acidic pH which may lead to acid hydrolysis of the DNA over time. oiu.edu.sd The EDTA in the elution buffer provides ongoing protection against any nucleases that may have co-eluted with the nucleic acids. geneticeducation.co.inquora.com

Long-Term Preservation and Stability of Isolated Nucleic Acids in Tris-EDTA Solutions

The preservation of purified DNA and RNA is crucial for downstream applications. Storing nucleic acids in Tris-EDTA buffer is a standard practice that significantly enhances their long-term stability. anilocus.orggeneticeducation.co.inoiu.edu.sdreddit.com The buffering capacity of Tris prevents pH fluctuations that could lead to depurination of the DNA, while the chelating action of EDTA continuously inhibits nuclease activity. anilocus.orgsharebiology.combiochemazone.com

For short-term storage, nucleic acids in TE buffer can be kept at 4°C. wikipedia.org For long-term preservation, storage at -20°C or -80°C is recommended to minimize chemical and enzymatic degradation. wikipedia.org Studies have shown that DNA stored in TE buffer remains stable for years, making it suitable for archiving valuable genetic material. The use of TE buffer for storing DNA and RNA is a simple yet highly effective method to ensure the integrity of these vital biomolecules for future research. anilocus.org

Tris-EDTA in Electrophoretic Separation of Nucleic Acids

Gel electrophoresis is a fundamental technique used to separate DNA and RNA fragments based on their size. The process involves migrating nucleic acids through a gel matrix under the influence of an electric field. The buffer system used in the gel and as the running buffer is critical for a successful separation, and Tris-EDTA is a key component of the two most widely used buffers: Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). laboratorynotes.comnih.gov

Comparative Analysis of Tris-Borate-EDTA (TBE) and Tris-Acetate-EDTA (TAE) Buffer Systems for Gel Electrophoresis

Both TAE and TBE buffers contain Tris and EDTA, but they differ in their acidic component, with TAE using acetic acid and TBE using boric acid. laboratorynotes.comquora.com This difference in composition leads to distinct properties that make each buffer suitable for different applications.

| Feature | Tris-Acetate-EDTA (TAE) | Tris-Borate-EDTA (TBE) |

| Buffering Capacity | Lower | Higher |

| Ionic Strength | Lower | Higher |

| DNA Migration Speed | Faster | Slower |

| Resolution of Large DNA Fragments (>2 kbp) | Higher | Lower |

| Resolution of Small DNA Fragments (<1 kbp) | Lower | Higher |

| Heat Generation | Less | More |

| Suitability for DNA Recovery | Good | Poor (Borate can inhibit enzymes) |

Table 1: Comparison of TAE and TBE Buffer Systems

TBE buffer has a higher buffering capacity than TAE, meaning it can maintain a more stable pH during prolonged electrophoresis runs. laboratorynotes.comgeneticeducation.co.in This is particularly important for high-voltage or long-duration separations where pH changes can affect the migration of nucleic acids. However, the borate (B1201080) in TBE can inhibit some enzymes used in downstream applications like cloning, making TAE a better choice when the DNA needs to be recovered from the gel for further enzymatic manipulation. bitesizebio.combio-rad.com

TAE buffer has a lower ionic strength and buffering capacity, which can lead to buffer exhaustion during long runs. wikipedia.org However, it allows for faster migration of linear, double-stranded DNA and provides better resolution of larger DNA fragments (>2 kbp). geneticeducation.co.inbitesizebio.comedvotek.com

Influence on Electrophoretic Mobility and Resolution of DNA and RNA Fragments

The choice between TAE and TBE buffer significantly influences the electrophoretic mobility and resolution of nucleic acid fragments. Due to its lower ionic strength, TAE buffer allows for a faster migration of DNA fragments. laboratorynotes.com This can be advantageous for routine checks of PCR products or plasmid preparations where speed is a priority.

Conversely, the higher ionic strength of TBE buffer results in slower migration of nucleic acids but provides sharper bands and better resolution of smaller DNA fragments (<1 kbp). bitesizebio.comedvotek.comnippongenetics.eu This makes TBE the preferred buffer for applications requiring high resolution of small fragments, such as the analysis of restriction enzyme digests or DNA sequencing gels. geneticeducation.co.in

The composition of the running buffer can also affect the stability of protein-nucleic acid complexes in electrophoretic mobility shift assays (EMSA), highlighting the importance of buffer selection in various electrophoretic techniques. nih.gov Ultimately, the selection of TAE or TBE buffer depends on the specific requirements of the experiment, including the size of the nucleic acid fragments to be separated, the required resolution, and the intended downstream applications. nippongenetics.eu

Integration of Tris-EDTA in Polymerse Chain Reaction (PCR) and Advanced Amplification Techniques

Tris-EDTA (TE) buffer, a ubiquitous solution in molecular biology, plays a critical role in the success and reliability of Polymerase Chain Reaction (PCR) and other nucleic acid amplification methods. Its components, Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid), provide a stable chemical environment for DNA and RNA, protecting them from degradation and ensuring their availability for amplification. The Tris buffer maintains a constant pH, while EDTA, a chelating agent, sequesters divalent cations that are essential cofactors for nucleases, enzymes that can degrade nucleic acids.

Management of EDTA Concentrations to Optimize DNA Polymerase Activity

The activity of DNA polymerase, the key enzyme in PCR, is highly dependent on the concentration of magnesium ions (Mg²⁺), which serve as an essential cofactor. EDTA's primary function is to chelate divalent cations, including Mg²⁺. reddit.comwikipedia.org This chelation activity, while beneficial for inhibiting DNases, can directly impact PCR efficiency by reducing the availability of Mg²⁺ for the DNA polymerase. reddit.comgeneticeducation.co.inpromega.com

Consequently, the concentration of EDTA in a PCR reaction must be carefully managed. High concentrations of EDTA can inhibit the polymerase, leading to reduced or complete amplification failure. reddit.comresearchgate.net To circumvent this, researchers often employ several strategies:

Using Low-EDTA TE Buffer: A common approach is to use TE buffer with a reduced EDTA concentration, often referred to as "low TE" or "TE low EDTA". geneticeducation.co.ingatescientific.com This provides sufficient nuclease inhibition while minimizing the impact on polymerase activity.

Diluting Samples: When DNA templates are stored in standard TE buffer, they are often diluted in the final PCR reaction mixture, which effectively lowers the final EDTA concentration.

Adjusting Mg²⁺ Concentration: The inhibitory effect of EDTA can be counteracted by increasing the concentration of MgCl₂ in the PCR master mix. This ensures that sufficient free Mg²⁺ is available for the polymerase.

Using EDTA-Free Buffers: In some sensitive applications, DNA is resuspended in Tris buffer without EDTA or in nuclease-free water to completely avoid any potential inhibition. reddit.com

The optimal concentration of EDTA is a balance between protecting the DNA template from degradation and ensuring the optimal activity of the DNA polymerase. The following table summarizes the typical EDTA concentrations used in various contexts.

| Buffer Type | Typical EDTA Concentration | Primary Application | Impact on PCR |

| Standard TE Buffer | 1 mM | Long-term DNA storage | Potential for inhibition, requires Mg²⁺ optimization |

| Low TE Buffer | 0.1 mM | DNA storage for downstream enzymatic reactions | Minimal inhibition |

| PCR Master Mix | Variable (often none added directly) | DNA amplification | EDTA from DNA sample can be inhibitory |

Research has shown a direct correlation between EDTA concentration and the cycle threshold (Ct) value in quantitative PCR (qPCR), with higher EDTA concentrations leading to increased Ct values, indicating reduced amplification efficiency. researchgate.net

Application in Primer Resuspension and Stability for Downstream Applications

Oligonucleotide primers are short, single-stranded DNA sequences that are essential for initiating the PCR process. They are typically shipped in a lyophilized (dry) state and must be resuspended in a suitable buffer before use. Tris-EDTA buffer is a highly recommended solution for primer resuspension and storage for several reasons:

pH Stability: Tris buffer maintains a slightly alkaline pH (typically around 8.0), which is optimal for DNA stability and prevents acid-catalyzed depurination, a form of degradation that can occur in unbuffered solutions like deionized water. thermofisher.comresearchgate.net Deionized water exposed to air can absorb carbon dioxide, becoming slightly acidic. nucleics.com

Nuclease Inhibition: EDTA chelates divalent cations that are necessary for the activity of any contaminating nucleases, thereby protecting the primers from enzymatic degradation. gatescientific.comresearchgate.netyoutube.com

Long-Term Stability: Storing primers in TE buffer, particularly at -20°C, ensures their long-term stability and integrity, allowing for consistent performance in downstream applications like PCR and sequencing. thermofisher.comprotocol-online.org

While nuclease-free water is sometimes used for primer resuspension, TE buffer offers superior protection against degradation, especially for long-term storage and repeated freeze-thaw cycles. researchgate.netprotocol-online.org For applications highly sensitive to EDTA, a common practice is to prepare a concentrated stock of the primer in standard TE buffer and then make working dilutions in nuclease-free water or a low-EDTA buffer. researchgate.net

| Resuspension Solution | Advantages | Disadvantages |

| Tris-EDTA (TE) Buffer | Provides pH stability, inhibits nucleases, ensures long-term primer integrity. thermofisher.comresearchgate.netyoutube.com | EDTA can inhibit downstream enzymatic reactions if not sufficiently diluted. reddit.com |

| Nuclease-Free Water | Simple to use, no potential for EDTA inhibition. | Can become slightly acidic, potentially leading to acid hydrolysis of primers over time. thermofisher.comnucleics.com Lacks protection against nuclease degradation. |

Specialized Molecular Applications of Tris-EDTA

Beyond its fundamental role in PCR, Tris-EDTA is integral to a variety of specialized molecular biology techniques that rely on the stability and purity of nucleic acids.

Preparation of Samples for DNA Sequencing

In the final stages of sample preparation for Sanger DNA sequencing, purified DNA fragments are resuspended before being loaded onto the sequencer. The choice of resuspension buffer is critical for obtaining high-quality sequencing data. A low-concentration Tris-EDTA solution is often used for this purpose. nucleics.com

The benefits of using Tris-EDTA in this context include:

Maintaining pH: The Tris component prevents the acidic conditions that can arise from CO₂ absorption in pure water, which can lead to DNA degradation, especially when samples are stored at room temperature on the sequencing instrument for extended periods. nucleics.com

Inactivating DNases: EDTA helps to inactivate any residual DNases that may have been introduced during sample preparation, protecting the sequencing fragments. nucleics.com

Normalizing Fragment Size: The buffer can help to normalize the injection profile of DNA fragments, biasing it towards larger fragments and preventing overloading of the instrument's detector with smaller fragments. nucleics.com

However, it is crucial to use a low concentration of EDTA (e.g., 0.1 mM) because higher concentrations can interfere with the sequencing reaction by chelating the Mg²⁺ ions required by the DNA polymerase used in the cycle sequencing process. mdanderson.org Some protocols even recommend resuspending the final DNA template in water or 10 mM Tris to avoid any potential for EDTA-induced reaction failure. mdanderson.org

Buffering in Northern and Southern Blot Hybridization Procedures

Northern and Southern blotting are techniques used to detect specific RNA and DNA sequences, respectively. A key step in these procedures is the separation of nucleic acid fragments by size using gel electrophoresis. Tris-EDTA is a fundamental component of the most common electrophoresis running buffers, TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA). wikipedia.orgwikipedia.org

The roles of the components in these buffers are as follows:

Tris: As the primary buffering agent, Tris maintains a stable, slightly basic pH during electrophoresis, which is essential for keeping the nucleic acid molecules deprotonated and ensuring they migrate towards the positive electrode. wikipedia.org

EDTA: The EDTA in TAE and TBE buffers protects the nucleic acids from degradation by chelating divalent cations that are cofactors for nucleases. wikipedia.org This is particularly important during the relatively long run times of gel electrophoresis.

The choice between TAE and TBE buffer depends on the specific application, with TBE generally providing better buffering capacity for longer electrophoresis runs. Both, however, rely on the synergistic action of Tris and EDTA to ensure the integrity and successful separation of the nucleic acid samples prior to their transfer and hybridization in the blotting procedure.

Applications of Tris Edta in Protein Research and Biochemical Assays

Methodologies for Protein Stabilization and Solubilization Utilizing Tris-EDTA

Tris-EDTA buffer can contribute to protein stabilization and solubilization in certain contexts. While its primary role in this area is often linked to preventing degradation by inhibiting metalloproteases through EDTA's chelating action, Tris-EDTA is also present in various protein handling protocols. For instance, in the preparation of membrane fractions from cells, a hypotonic buffer containing Tris-HCl and EDTA is used, supplemented with protease inhibitors. plos.org This suggests a role for Tris-EDTA in maintaining protein integrity during initial processing steps.

Furthermore, studies investigating the solubilization of proteins, such as those precipitated by TRIzol, have explored the influence of components commonly found in lysis buffers, including Tris and EDTA. Research has shown that varying the concentrations of EDTA, alongside other components like NaCl and SDS, can significantly impact the protein yield during solubilization. nih.gov Although Tris concentration itself did not always impact yield in these specific studies, the inclusion of Tris-EDTA as a base buffer highlights its general utility in protein solubilization methodologies. nih.gov EDTA's ability to chelate divalent cations may reduce the tendency of proteins to maintain insoluble states, such as those involving quaternary or tertiary structure or protein-protein aggregates. nih.gov

Tris-EDTA buffer is also used in protocols for bacterial total protein and membrane protein extraction. creative-biogene.com Lysis solutions often contain Tris-HCl and EDTA, along with other components like NaCl and detergents, at specific pH ranges to facilitate the disruption of bacterial cells and the release of proteins. creative-biogene.com

Optimized Periplasmic Extraction Protocols (TES Extraction) for Recombinant Protein Recovery

TES (Tris/EDTA/Sucrose) extraction is a widely used method for the recovery of recombinant proteins from the periplasmic space of Escherichia coli. nih.govresearchgate.netnih.gov This method is favored for expressing proteins that require an oxidizing environment for correct disulfide bond formation, which the periplasm provides. nih.govresearchgate.netnih.gov TES extraction is considered a simple and efficient technique for recovering biologically active proteins by disrupting the outer membrane of E. coli while ideally leaving the inner membrane intact. nih.govresearchgate.netplos.org Compared to harsher methods like sonication or high-pressure homogenization, osmotic shock treatments like TES extraction are gentler and can result in cleaner periplasmic protein preparations with less cytoplasmic contamination. nih.govfrontiersin.org

Parameter Optimization: Tris-HCl Concentration, EDTA Concentration, and pH for Functional Protein Yield

Optimizing the conditions for TES extraction is crucial for maximizing the yield of functional recombinant proteins. Studies have investigated the effects of varying Tris-HCl concentration, EDTA concentration, buffer pH, and incubation time on extraction efficiency. nih.govresearchgate.netnih.gov Research using design of experiment approaches, such as central composite design, has identified Tris-HCl concentration and pH as particularly significant variables influencing the functional extraction yield of proteins like single-chain variable fragments (scFvs). nih.govresearchgate.netnih.gov Lower values of Tris-HCl concentration and pH have been shown to have a positive effect on the functional extraction yield in some cases. nih.govresearchgate.netnih.gov

An optimal condition for TES extraction of scFv molecules from E. coli has been reported as 50 mM Tris-HCl at pH 7.2, 0.53 mM EDTA, and a 60-minute incubation time. nih.govresearchgate.netnih.gov This highlights the importance of specific concentrations of both Tris-HCl and EDTA, as well as the pH of the buffer, in achieving efficient and functional protein recovery.

Effects of Incubation Duration on Extraction Efficiency

The incubation duration during TES extraction is another critical parameter that can influence the efficiency of protein recovery. Studies optimizing TES protocols have included incubation time as a variable. nih.govresearchgate.netnih.gov For instance, in the optimization of scFv extraction, incubation times of 15, 30, and 60 minutes on ice were tested. nih.gov The reported optimal condition for scFv extraction included an incubation time of 60 minutes. nih.govresearchgate.netnih.gov

While specific data tables detailing the effect of incubation time on extraction efficiency across a wide range of proteins and conditions were not extensively found, the inclusion of incubation time as a variable in optimization studies underscores its importance in TES protocols. The optimal incubation time can vary depending on the specific protein being extracted and the E. coli strain used. Research on optimizing extraction of other molecules, like phenolic compounds from plants, also demonstrates that extraction time significantly impacts yield, suggesting a general principle applicable to various extraction processes. upm.edu.mypensoft.net

Tris-EDTA in Antigen Retrieval for Immunohistochemical Research

Tris-EDTA buffer is widely used in immunohistochemistry (IHC) for heat-induced epitope retrieval (HIER). abcam.comptglab.comfortislife.comcosmobio.co.jpihcworld.com Formalin fixation, a common method for preserving tissue samples, causes protein cross-linking, which can mask antigenic sites and hinder antibody binding, leading to weak or false-negative staining. abcam.comptglab.comcosmobio.co.jpihcworld.com Antigen retrieval methods break these methylene (B1212753) bridges and expose the antigenic sites, making them accessible to antibodies. abcam.comptglab.comcosmobio.co.jp

Tris-EDTA buffer, typically used at an alkaline pH of 9.0, is a popular buffer for HIER. abcam.comfortislife.comihcworld.com It is considered effective for unmasking antigens, particularly those that are harder to detect, and can be more effective for phosphoproteins compared to citrate (B86180) buffer. fortislife.com The HIER procedure using Tris-EDTA buffer usually involves heating the tissue sections immersed in the buffer to high temperatures, typically between 95°C and 100°C, for a specific duration, often ranging from 15 to 40 minutes. cosmobio.co.jpihcworld.com After heating, the slides are allowed to cool in the buffer before proceeding with the standard IHC staining protocol. cosmobio.co.jpihcworld.com

While Tris-EDTA buffer is effective for antigen retrieval, it can sometimes lead to increased background staining or distorted tissue morphology compared to other buffers like citrate. fortislife.comihcworld.com Therefore, the choice of antigen retrieval buffer and optimization of the protocol are often necessary for specific antigens and tissue types.

Selective Inhibition of Metal-Dependent Enzymes for Biochemical Characterization

EDTA is a well-known chelating agent that can inhibit metal-dependent enzymes by binding to the metal ions required for their catalytic activity. ebi.ac.ukwikipedia.org This property makes Tris-EDTA buffer a useful tool in biochemical characterization studies to investigate the metal dependency of enzymes. By including EDTA in the reaction buffer, researchers can assess the extent to which an enzyme's activity is reduced due to the sequestration of essential metal cofactors. ebi.ac.ukwikipedia.org

Many metallopeptidases, for example, are inhibited by EDTA due to the removal of the catalytic metal ion, commonly zinc. ebi.ac.uk The effectiveness and speed of inhibition can depend on how tightly the metal ion is bound to the enzyme. ebi.ac.uk EDTA can also inhibit certain calcium-dependent cysteine peptidases. ebi.ac.uk

Beyond metalloenzymes, EDTA has also been observed to act as a selective inhibitor against certain enzymes independently of metal ion chelation, such as some dNTP hydrolyzing enzymes, liver arginase, and horseradish peroxidase. wikipedia.org This suggests that while chelation is a primary mechanism of inhibition, EDTA may have other modes of action depending on the specific enzyme.

Analytical and Translational Research Applications of Tris Edta

Enhancing DNA Extraction Efficiency in Challenging Biological Samples for Molecular Diagnostics

Efficient DNA extraction from biological samples is a critical initial step for various molecular diagnostic techniques, including PCR. However, certain sample types present challenges due to the presence of inhibitors and the formation of crystalline structures that can interfere with DNA recovery and downstream enzymatic reactions. Tris-EDTA has demonstrated utility in overcoming these obstacles.

Strategies for Crystal Dissolution and PCR Inhibitor Mitigation

Challenging biological matrices, such as urine, can contain substances that precipitate into crystals, particularly under cold storage conditions. These crystals can trap bacterial cells and DNA, leading to reduced DNA yields. Additionally, components within these samples can act as PCR inhibitors, hindering amplification. Research has shown that the addition of Tris-EDTA buffer can effectively address these issues.

Studies investigating bacterial DNA extraction from urine samples have demonstrated that the dissolution of crystals with Tris-EDTA prior to centrifugation is highly effective in increasing bacterial DNA recovery and reducing PCR inhibition researchgate.netnih.govnih.govplos.orgmantacc.complos.orgresearchgate.net. Tris-EDTA aids in crystal dissolution by increasing the pH and chelating divalent cations like calcium and magnesium, which are often involved in crystal formation nih.govmantacc.comresearchgate.net. This chelation also helps in mitigating PCR inhibition by binding to divalent cations that are essential cofactors for some inhibitory enzymes nih.govplos.org.

Improved Recovery of Bacterial DNA from Complex Matrices

The application of Tris-EDTA has been shown to improve the recovery of bacterial DNA from complex biological matrices. In the context of urine samples, treatment with Tris-EDTA resulted in significantly higher bacterial DNA concentrations compared to samples treated with saline or Dulbecco's Phosphate Buffered Saline (DPBS) nih.govplos.org.

Furthermore, studies involving spiking urine samples with bacterial isolates like Lactobacillus jensenii and Escherichia coli have shown that processing with Tris-EDTA leads to higher median concentrations of 16S rRNA gene copies, indicating improved recovery of DNA from both Gram-positive and Gram-negative bacteria researchgate.netnih.govnih.govplos.orgmantacc.complos.orgresearchgate.net.

While the primary focus in the provided context is on urine, Tris-EDTA is also a common component in buffers used for DNA extraction from other challenging samples, such as fecal samples and milk, where efficient cell lysis and removal of inhibitors are crucial for successful DNA isolation nih.govcnr.it.

Investigative Studies on Antimicrobial Potentiation and Bacterial Cell Wall Modulation

Tris-EDTA has been the subject of investigative studies exploring its potential to potentiate the effects of antimicrobial agents and modulate the integrity of bacterial cell walls, particularly in Gram-negative bacteria.

Synergistic Bactericidal Effects with Antimicrobial Agents (e.g., Chlorhexidine)

Tris-EDTA has been observed to exhibit synergistic effects when used in combination with various antimicrobial agents, leading to enhanced bactericidal activity. This potentiation is particularly relevant in combating antibiotic-resistant bacteria and disrupting biofilms.

Research has demonstrated that Tris-EDTA can significantly enhance the efficacy of antibiotics against multidrug-resistant bacteria, such as Pseudomonas aeruginosa researchgate.net. Studies have shown synergistic effects with antibiotics like amikacin, neomycin, enrofloxacin, marbofloxacin, and gentamicin (B1671437) against relevant bacterial species researchgate.netmdpi.comnih.govnih.gov. For instance, the addition of Tris-EDTA has been shown to lower the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of certain antimicrobials researchgate.net.

The combination of Tris-EDTA with chlorhexidine (B1668724) has also been investigated, showing enhanced effects against bacteria nextmune.comtubitak.gov.tr. In vitro and in vivo analyses have indicated that this combination can achieve bactericidal effects at lower concentrations compared to using chlorhexidine alone tubitak.gov.tr.

Analysis of Tris-EDTA Influence on Gram-Negative Bacterial Cell Wall Integrity

A key mechanism by which Tris-EDTA exerts its effects, particularly on Gram-negative bacteria, involves the modulation of the bacterial cell wall and outer membrane integrity. The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily magnesium and calcium, which bridge lipopolysaccharide (LPS) molecules.

EDTA, a potent chelating agent within the Tris-EDTA buffer, binds to these essential divalent cations, effectively removing them from the outer membrane researchgate.netnextmune.comtubitak.gov.trnih.govvisionmatrix.co.ukresearchgate.netacs.orgscialert.netresearchgate.netnih.gov. This chelation process disrupts the structural integrity of the outer membrane, leading to the release of LPS and increased permeability researchgate.nettubitak.gov.trnih.govvisionmatrix.co.ukresearchgate.netacs.orgnih.gov. The compromised outer membrane allows better penetration of antimicrobial agents that would otherwise be less effective due to the barrier function of the intact outer membrane researchgate.nettubitak.gov.trnih.govresearchgate.netnih.gov.

Future Directions and Emerging Research Frontiers for Tris Edta Compounds

Development of Novel Tris-EDTA Analogues and Formulations with Tailored Specificity

Research is actively pursuing the creation of novel Tris-EDTA analogues and formulations designed with tailored specificity for a variety of scientific and industrial applications. This involves modifying the core structures of Tris and EDTA or combining them with other agents to achieve desired chemical and biological properties.

Efforts are underway to develop customized buffer solutions that are precisely formulated to meet the unique requirements of specific bioprocesses, such as those involved in cell and gene therapies nucleusbiologics.combostonbioproducts.com. These tailored buffers are crucial for stabilizing pH levels, optimizing conditions for cell growth, and minimizing contamination risks during the scaling of production from research to commercial manufacturing nucleusbiologics.com. Custom buffers play a vital role in overcoming challenges in advanced therapeutic technologies, including mitigating the impact of varying physiological environments and ensuring consistent cellular performance in CAR T cell therapy nucleusbiologics.com.

Furthermore, modified forms of EDTA and other chelating agents are being investigated for enhanced capabilities in diverse fields. For instance, modified chelating agents are being explored to improve the dispersion of catalysts in chemical processes researchgate.net. In environmental remediation, the combined application of EDTA with biodegradable chelating agents is being studied to enhance the affinity for heavy metals while potentially reducing toxicity nih.govpjoes.com. Research also includes the development of novel photoreactive nucleotide analogues, often synthesized and utilized in buffer systems containing Tris and EDTA, for studying biomolecular interactions oup.com.

The development of such tailored formulations and analogues is driven by the need for buffers and chelating agents that offer improved performance, reduced interference with biological processes, and enhanced compatibility with specific experimental or industrial workflows.

Exploration of Advanced Applications in High-Throughput Omics Technologies

The Tris-EDTA buffer system is already integral to many molecular biology techniques fundamental to omics research, and its role is expected to expand with the advancement of high-throughput technologies. Its established uses include the reconstitution, storage, and protection of nucleic acids (DNA and RNA) from degradation by nucleases, which are dependent on divalent metal ions chelated by EDTA avantorsciences.comsigmaaldrich.comsigmaaldrich.combiocompare.combio-world.comabioreagents.com. This makes it essential for various genomic applications, including DNA precipitation, PCR, gel electrophoresis, and blotting techniques avantorsciences.comsigmaaldrich.comcorning.com.

In proteomics, Tris-containing buffers, often with EDTA, are commonly used in sample preparation protocols, particularly in cell lysis buffers to extract proteins and in subsequent cleanup steps to remove interfering substances psu.edunih.govacs.orgthermofisher.comorganomation.com. The optimization of lysis buffers, such as those containing Tris-HCl, SDS, and urea, has been shown to improve protein identification rates in proteomics studies nih.govacs.orgthermofisher.com.

The increasing demand for high-throughput omics analyses necessitates efficient and standardized sample preparation methods. Technologies for automated high-throughput buffer exchange are being developed to enhance rapid sample processing for techniques like mass spectrometry used in proteomics researchgate.net. Similarly, high-throughput DNA extraction protocols for applications like amplicon sequencing often involve the use of appropriate buffers to stabilize nucleic acids pnnl.govprotocols.io.

Beyond its direct use as a buffer, the acronym "EDTA" is also associated with computational tools in genomics, such as the Extensive de novo TE Annotator (EDTA), a pipeline for identifying and annotating transposable elements in genomes researchgate.netspringernature.comufl.eduoup.comnih.gov. While not a chemical application, this highlights the broader impact of the name within the omics field. Future research will likely focus on optimizing Tris-EDTA based workflows and formulations for compatibility with increasingly sensitive and high-throughput omics platforms, ensuring sample integrity and improving analytical outcomes.

Computational Modeling and Simulation of Tris-EDTA Biomolecular Interactions

Computational modeling and simulation are becoming increasingly valuable tools for understanding the intricate interactions of Tris-EDTA with biological molecules at an atomic and molecular level. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are actively employed to study the behavior of EDTA and its interactions with various metal ions acs.orgclemson.eduresearchgate.netresearchgate.netjlu.edu.cn. These simulations can reveal details about the binding affinities, coordination geometries, and dynamics of metal-EDTA complexes, which are crucial for understanding EDTA's chelating function in biological systems and its potential in applications like heavy metal removal acs.orgjlu.edu.cn. For example, MD simulations have been used to investigate the adsorption distribution and dynamic properties of metal ions on surfaces modified with EDTA-like structures jlu.edu.cn.

Computational studies are also shedding light on the interactions between Tris buffer and proteins. Molecular docking and simulation techniques have been used to identify potential binding sites and interaction mechanisms between Tris and specific proteins, such as lysozyme (B549824) and human growth hormone celljournal.orgresearchgate.netacs.orgrsc.org. These studies suggest that Tris can interact with amino acid residues through hydrogen bonding, influencing protein stability and potentially interfering with protein-ligand interactions celljournal.orgresearchgate.netrsc.org. Research indicates that buffer components, including Tris and Bis-Tris, can weakly interact with proteins and affect their dynamics nih.gov.

While direct computational studies of the combined Tris-EDTA buffer system interacting with complex biomolecular assemblies are still evolving, the foundational work on individual components is well-established. Future directions in this area will involve more sophisticated simulations that consider the combined effects of Tris and EDTA on the structure, dynamics, and function of a wider range of biomolecules, providing a deeper theoretical understanding to complement experimental observations and guide the design of improved buffer systems and applications. MD simulations have already been used to study DNA behavior in Tris/EDTA buffer solutions in the context of techniques like molecular combing nih.govresearchgate.net.

常见问题

Q. Methodological Focus

- ELISA: Quantifies antigen-binding activity, distinguishing folded scFvs from misfolded aggregates (CV <14%) .

- Size-Exclusion Chromatography (SEC): Validates monomeric scFv purity (≈28 kDa) and absence of dimeric/aggregated forms .

- Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) to confirm structural integrity .

How does buffer pH impact scFv stability during TES extraction?

Advanced Stability Analysis

Lower pH (7.2) enhances scFv stability by minimizing deamidation and oxidation. At pH >8, Tris buffers form reactive amines that may crosslink scFv epitopes, reducing binding affinity by up to 30% . However, alkaline pH (8–9) improves EDTA’s chelation efficiency, necessitating a balance between extraction yield and protein integrity .

What are the implications of EDTA concentration variability in TES protocols?

Advanced Contradiction Analysis

Conflicting studies report EDTA’s effects:

- Low EDTA (0.1 mM): Optimal for exponential-phase E. coli HB2151, minimizing cytoplasmic leakage .

- High EDTA (10 mM): Effective for stationary-phase cultures but increases host protein contamination .

Variability underscores the need for strain- and growth phase-specific optimization .

How to design a controlled experiment comparing TES with other extraction methods?

Q. Experimental Design Focus

- Variables: Include osmotic shock, lysozyme/EDTA, and TES.

- Metrics: Compare scFv yield (mg/L), purity (SDS-PAGE), and functionality (ELISA).

- Controls: Use uninduced cultures and empty vector strains to baseline host protein levels.

- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests (p<0.05) to identify method-specific advantages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。